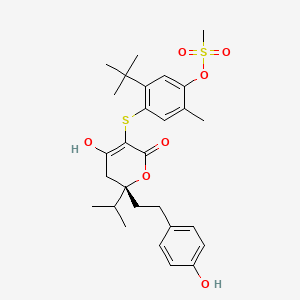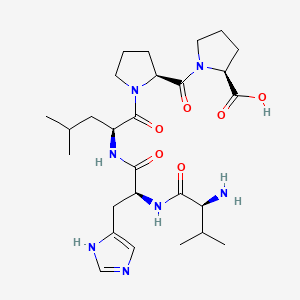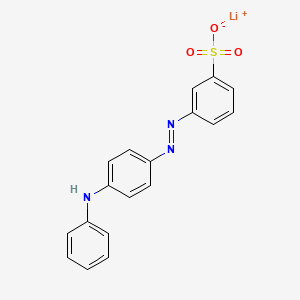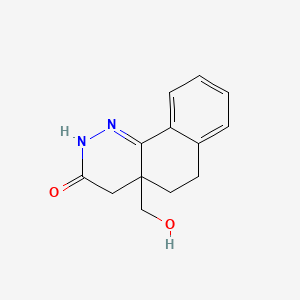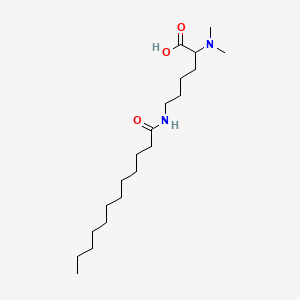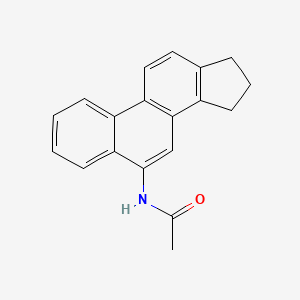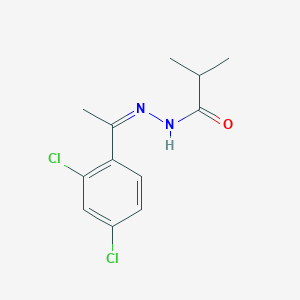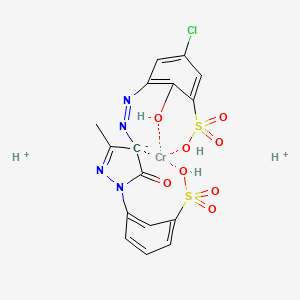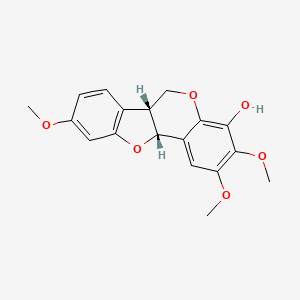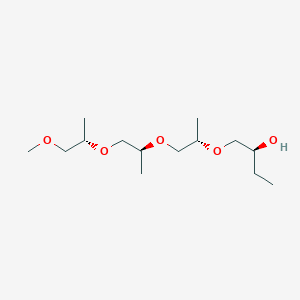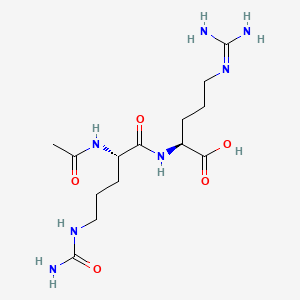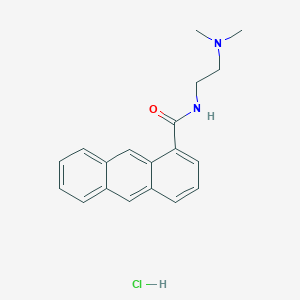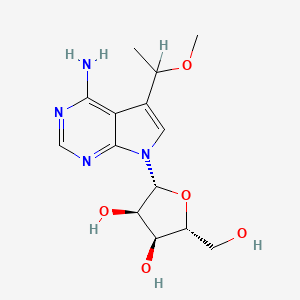
2-(4-Amino-5-(1-methoxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methoxyethyl)tubercidin is a derivative of tubercidin, a naturally occurring nucleoside analog. Tubercidin is known for its potent biological activities, including antiviral, antibacterial, and antitumor properties. The modification at the C-5 position with a 1-methoxyethyl group enhances its chemical properties and biological activities, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxyethyl)tubercidin involves the reaction of tubercidin with ethylene in the presence of lithium palladium chloride (Li2PdCl4) in methanol. This reaction yields 5-(1-Methoxyethyl)tubercidin with a 73% yield after purification using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for 5-(1-Methoxyethyl)tubercidin are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters and purification processes is essential for industrial-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxyethyl)tubercidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
5-(1-Methoxyethyl)tubercidin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other nucleoside analogs.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: Its derivatives are explored for potential use in pharmaceuticals and as biochemical reagents.
Mechanism of Action
The mechanism of action of 5-(1-Methoxyethyl)tubercidin involves its incorporation into DNA and RNA, where it inhibits the metabolism of these nucleic acids. This inhibition disrupts the normal biological processes of cells, leading to antiviral and antitumor effects. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Tubercidin: The parent compound with similar biological activities.
Toyocamycin: Another nucleoside analog with antiviral and antitumor properties.
Sangivamycin: Known for its potent antitumor activity.
Uniqueness
5-(1-Methoxyethyl)tubercidin is unique due to its enhanced chemical stability and biological activity compared to its parent compound, tubercidin. The methoxyethyl group at the C-5 position provides additional functional versatility, making it a valuable compound for various research applications .
Properties
CAS No. |
76319-87-4 |
|---|---|
Molecular Formula |
C14H20N4O5 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4-amino-5-(1-methoxyethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H20N4O5/c1-6(22-2)7-3-18(13-9(7)12(15)16-5-17-13)14-11(21)10(20)8(4-19)23-14/h3,5-6,8,10-11,14,19-21H,4H2,1-2H3,(H2,15,16,17)/t6?,8-,10-,11-,14-/m1/s1 |
InChI Key |
ZTVXTIFPOANESN-TWJZVJIDSA-N |
Isomeric SMILES |
CC(C1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OC |
Canonical SMILES |
CC(C1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



